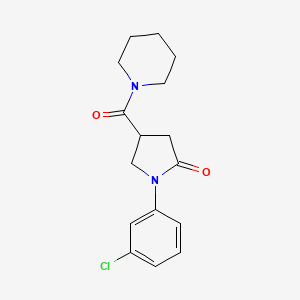

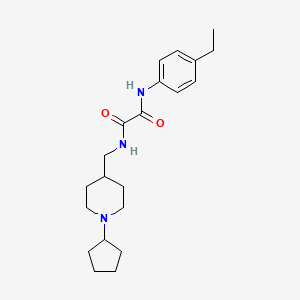

3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29ClN4O3 and its molecular weight is 468.98. The purity is usually 95%.

BenchChem offers high-quality 3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Activation Pathways

One of the key areas of research has been the investigation into the metabolism of related compounds, like L-745,870, a dopamine D(4) selective antagonist potentially for treating schizophrenia. Studies have revealed two major metabolic pathways: N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct, suggesting a complex biotransformation involving the creation of an electrophilic imine methide intermediate, analogous to that produced from 3-methyl indole. This metabolism study provides insights into the pharmacokinetics and potential therapeutic applications of such compounds (Zhang et al., 2000).

Molecular Interactions and Pharmacophore Models

Further research has focused on the molecular interactions of related antagonists with specific receptors, such as the CB1 cannabinoid receptor. Studies involving conformational analysis and comparative molecular field analysis (CoMFA) have been utilized to develop three-dimensional quantitative structure-activity relationship (QSAR) models. These models have helped in understanding how certain conformers of the compound bind to the receptor, providing a foundation for designing more efficient receptor-specific drugs (Shim et al., 2002).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives for antimicrobial activity represent another significant research application. By creating derivatives and assessing their efficacy against various bacterial and fungal strains, researchers have been able to identify compounds with variable and modest antimicrobial properties. This line of research has potential implications for the development of new antimicrobial agents (Patel et al., 2011).

Thermochemistry of Adducts with Heterocyclic Bases

Investigations into the thermochemistry of adducts of tin(IV) chloride with heterocyclic bases, including pyridine and piperazine, have provided valuable data on the enthalpies of formation, decomposition, and the standard enthalpies for Lewis acid/base reactions. These studies are crucial for understanding the chemical properties and reactivity of such compounds, which could be relevant for various industrial and pharmaceutical applications (Dunstan, 2003).

Structural Analysis and Anticonvulsant Activity

Research has also extended to the structural analysis and evaluation of compounds for anticonvulsant and antimicrobial activities. For instance, derivatives have been synthesized to explore their potential as anticonvulsant agents through various in vivo and in vitro tests. Such studies not only contribute to the understanding of the structural requirements for biological activity but also aid in the development of new therapeutic agents (Aytemir et al., 2004).

properties

IUPAC Name |

3-[(3-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN4O3/c1-18-16-21(31)23(25(32)30(18)14-15-33-2)24(19-6-5-7-20(26)17-19)29-12-10-28(11-13-29)22-8-3-4-9-27-22/h3-9,16-17,24,31H,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKESUTSAXGFAFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=CC=N4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2605113.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2605121.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2605122.png)

![1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2605126.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2605130.png)